
Amida del ácido 1-fenetílico-piperazina-2-carboxílico dihidrocloruro
Descripción general
Descripción
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride is a chemical compound belonging to the class of piperazine derivatives. These derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in central nervous system stimulants, antipsychotics, and antidepressants.
Aplicaciones Científicas De Investigación
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential effects on the central nervous system, including its stimulant and antidepressant properties.
Medicine: Research focuses on its potential use as an antipsychotic and antidepressant agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Métodos De Preparación
The synthesis of 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperazines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazines.
Mecanismo De Acción
The mechanism of action of 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride involves its interaction with various molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The exact pathways and molecular targets are still under investigation, but it is known to influence receptor binding and neurotransmitter release .
Comparación Con Compuestos Similares
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic used for treating schizophrenia and bipolar disorder
The uniqueness of 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other piperazine derivatives.
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-15-7-9-16(12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGBYULFWYQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
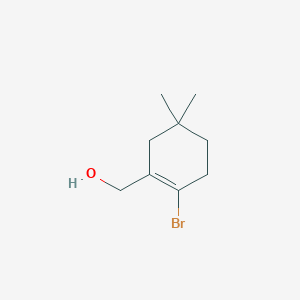
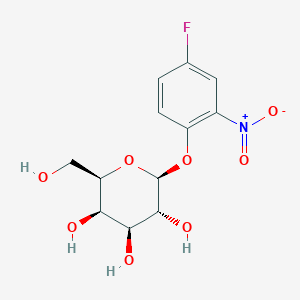
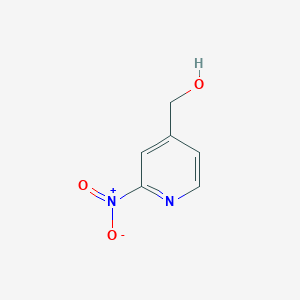

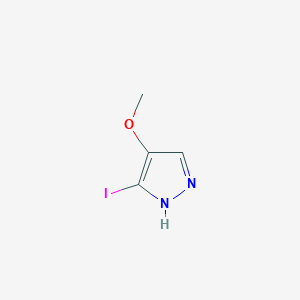
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
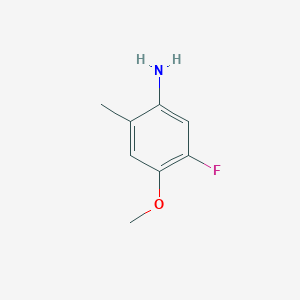



![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
